molecular formula C9H20N2O B13152805 3-(1-Aminopropan-2-yl)-1,5-dimethylpyrrolidin-3-ol

3-(1-Aminopropan-2-yl)-1,5-dimethylpyrrolidin-3-ol

Cat. No.: B13152805
M. Wt: 172.27 g/mol
InChI Key: VWMSOXUBEYSWQY-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-yl)-1,5-dimethylpyrrolidin-3-ol is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an aminopropyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-yl)-1,5-dimethylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,5-dimethylpyrrolidin-3-one with 1-aminopropan-2-ol under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-yl)-1,5-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

3-(1-Aminopropan-2-yl)-1,5-dimethylpyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.

    Medicine: Research explores its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-yl)-1,5-dimethylpyrrolidin-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: A related compound with a simpler structure, often used as a building block in organic synthesis.

    1,5-Dimethylpyrrolidin-3-one: Another related compound that serves as a precursor in the synthesis of 3-(1-Aminopropan-2-yl)-1,5-dimethylpyrrolidin-3-ol.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-1,5-dimethylpyrrolidin-3-ol

InChI

InChI=1S/C9H20N2O/c1-7(5-10)9(12)4-8(2)11(3)6-9/h7-8,12H,4-6,10H2,1-3H3

InChI Key

VWMSOXUBEYSWQY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C)(C(C)CN)O

Origin of Product

United States

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